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Compound of Interest

Compound Name: Fosclevudine alafenamide

Cat. No.: B11929314 Get Quote

A Comparative Guide to ATI-2173 and Entecavir for the Treatment of Chronic Hepatitis B

This guide provides a comprehensive comparison of the investigational drug ATI-2173 and the

established antiviral medication Entecavir for the treatment of chronic hepatitis B (HBV)

infection. The information is intended for researchers, scientists, and professionals in the field

of drug development to facilitate an objective evaluation of their respective pharmacological

profiles and clinical efficacy based on available data.

Introduction
Entecavir is a potent nucleoside analogue that has been a cornerstone of chronic hepatitis B

treatment for many years.[1][2][3] It effectively suppresses HBV replication by inhibiting the viral

polymerase.[1][2][3][4][5] ATI-2173 is a novel, liver-targeted, non-chain-terminating nucleotide

analogue in clinical development.[6][7][8] It is designed to deliver the 5'-monophosphate of

clevudine to the liver, offering a distinct mechanism of action and the potential for a sustained

virological response after treatment cessation.[7][8][9]

Mechanism of Action
Entecavir is a guanosine nucleoside analogue that, once intracellularly phosphorylated to its

active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate.[2]

[4] This competition allows it to inhibit all three activities of the HBV polymerase: base priming,

reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

[2][5]
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ATI-2173 is a phosphoramidate prodrug of clevudine monophosphate.[6][7][10] This design

facilitates targeted delivery to the liver, where it is converted to the active clevudine-5'-

triphosphate.[6][7] Unlike chain-terminating nucleoside analogues like Entecavir, the active

form of ATI-2173 is a non-competitive, non-chain-terminating inhibitor of HBV polymerase.[7][8]

This unique mechanism is thought to distort the active site of the polymerase, leading to potent

antiviral activity and a prolonged suppression of the virus even after treatment is discontinued.

[8]
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Caption: Entecavir's competitive inhibition of HBV polymerase.

ATI-2173 Mechanism of Action
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Caption: ATI-2173's non-competitive inhibition of HBV polymerase.

Comparative Efficacy Data
Direct head-to-head clinical trials comparing ATI-2173 and Entecavir are not yet available. The

following tables summarize efficacy data from separate clinical studies.
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ATI-2173 Clinical Trial Data

Trial Phase Dosage Duration

Mean Change
in HBV DNA
from Baseline
(log10 IU/mL)

Reference

Phase 1b
10 mg, 25 mg,

50 mg once daily
28 days -2.72 to -2.78 [9][11]

Phase 1b Placebo 28 days +0.17 [9][11]

Note: In the Phase 1b trial, off-treatment sustained viral suppression was observed in most

patients.[9]

Entecavir Clinical Trial and Real-World Data

Study Type
Patient
Population

Duration

Virologic
Response
(HBV DNA
<300
copies/mL)

HBeAg
Seroconver
sion

Reference

Phase III

(ETV-901)
HBeAg(+) 5 years 94%

23% (after 5

years)
[12][13]

Phase III

(ETV-901)
HBeAg(-) 3 years 95% N/A [12][13]

Real-World

(Hong Kong)

Nucleos(t)ide

-naïve
4 years 96% Not Reported [12]

Real-World

(Argentina)

Nucleos(t)ide

-naïve
96 weeks 100% Not Reported [12]

Real-World

(Multi-center)

Nucleos(t)ide

-naïve
5 years 99.4% Not Reported [14]

Experimental Protocols
ATI-2173 Phase 1b Clinical Trial (NCT04248426)
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Study Design: A randomized, double-blind, placebo-controlled trial.[9][11]

Participants: Treatment-naïve adults with chronic HBV infection.[9][11]

Intervention: Patients were randomized (6:2) to receive once-daily oral doses of ATI-2173

(10, 25, or 50 mg) or a placebo for 28 days.[9][11]

Primary Endpoints: Safety, tolerability, and pharmacokinetic parameters of ATI-2173 and its

metabolite clevudine.[9]

Secondary Endpoint: Maximum reduction from baseline in HBV DNA.[9]

Follow-up: Patients were monitored for 24 weeks after treatment cessation.[9][11]
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ATI-2173 Phase 1b Trial Workflow
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Caption: Workflow of the ATI-2173 Phase 1b clinical trial.

Entecavir Phase III Clinical Trials (General Methodology)
Study Design: Typically randomized, double-blind, active-controlled (e.g., vs. Lamivudine)

trials.[12][15]

Participants: Large cohorts of nucleos(t)ide-naïve, HBeAg-positive or HBeAg-negative adult

patients with chronic HBV infection.[12]
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Intervention: Patients received a once-daily oral dose of Entecavir (commonly 0.5 mg) or the

comparator drug.[12]

Primary Endpoints: Histological improvement, virologic response (HBV DNA levels), and ALT

normalization.[12]

Duration: Initial treatment periods of at least 48 weeks, often followed by long-term extension

studies lasting several years.[12][15]

Safety and Tolerability
ATI-2173: In a 28-day Phase 1b study, ATI-2173 was generally well-tolerated.[9] Treatment-

emergent adverse events were reported in 47% of patients receiving ATI-2173 and 71% of

those on placebo, with headache being the most common.[9][11] Notably, systemic exposure to

clevudine was substantially reduced with ATI-2173 compared to historical data for clevudine

administration, which is significant as clevudine was previously associated with a risk of

reversible myopathy.[7][8][9] However, a separate study of ATI-2173 in combination with other

antivirals was placed on clinical hold by the FDA due to a serious adverse reaction of

bradycardia and hypotension.[16]

Entecavir: Entecavir has a well-established safety profile from extensive clinical use.[1][13]

Common side effects can include headache, nausea, high blood sugar, and decreased kidney

function.[1] Severe side effects are less common but can include liver enlargement and high

blood lactate levels.[1] Flares in liver inflammation can occur, particularly after discontinuing the

medication.[3]

Cross-Resistance
The active triphosphate of ATI-2173 is the same as that of clevudine, suggesting a similar

resistance profile.[6] In vitro studies have shown that ATI-2173's activity is reduced by viral

polymerase mutations associated with resistance to lamivudine and entecavir.[6][7] Entecavir

has a high barrier to resistance in treatment-naïve patients, although resistance can emerge,

particularly in patients with prior lamivudine resistance.[3]
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Entecavir is a highly effective and well-characterized antiviral for the long-term management of

chronic hepatitis B. ATI-2173 represents a novel therapeutic approach with a distinct, non-

chain-terminating mechanism of action and the potential for a sustained off-treatment

response. Early clinical data for ATI-2173 are promising in terms of its antiviral activity and liver-

targeting design, which may improve its safety profile compared to its parent compound,

clevudine. However, further and larger clinical trials are necessary to fully establish the efficacy,

safety, and long-term benefits of ATI-2173 and to allow for a direct comparison with established

therapies like Entecavir. The differing mechanisms of action suggest potential for combination

therapies, which are currently being explored.[17][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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